molecular formula C11H13NO2 B13354068 (1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid

(1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid

Cat. No.: B13354068
M. Wt: 191.23 g/mol
InChI Key: HOQAZBBALROTIH-MWLCHTKSSA-N
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Description

(1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-1-Amino-2-phenylcyclobutanecarboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and specific stereochemical properties. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring high specificity and selectivity.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(1R,2R)-1-amino-2-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11-/m1/s1

InChI Key

HOQAZBBALROTIH-MWLCHTKSSA-N

Isomeric SMILES

C1C[C@@]([C@H]1C2=CC=CC=C2)(C(=O)O)N

Canonical SMILES

C1CC(C1C2=CC=CC=C2)(C(=O)O)N

Origin of Product

United States

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